2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . This compound features an oxirane ring, which is a three-membered cyclic ether, and a hydroxyl group attached to a propyl chain. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol typically involves the epoxidation of 2,2-dimethyl-3-propen-1-ol. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds as follows: [ \text{2,2-dimethyl-3-propen-1-ol} + \text{m-CPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The use of heterogeneous catalysts and continuous flow reactors are common practices to achieve these goals .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like ammonia (NH3), hydrogen sulfide (H2S), or halide salts in polar solvents.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Amino alcohols, thiol alcohols, or halohydrins.
Scientific Research Applications
2,2-Dim
Properties
CAS No. |
2169146-45-4 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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